

Spectroscopic Analysis of 4-Vinylcyclohexene: A Technical Guide

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Compound of Interest

Compound Name: **Vinylcyclohexene**

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This guide provides a comprehensive overview of the key spectroscopic data for **4-vinylcyclohexene** (4-VCH), a cyclic olefin with the chemical formula C₈H₁₂.^[1] Intended for researchers, scientists, and professionals in drug development, this document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information is presented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections summarize the quantitative spectroscopic data for **4-vinylcyclohexene**, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here was obtained in deuterated chloroform (CDCl₃).^[1]

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment
5.68	m	=CH- (cyclohexene ring)
5.67	m	-CH= (vinyl group)
4.95	m	=CH ₂ (vinyl group)
2.07	m	-CH ₂ - (allylic, ring)
1.80	m	-CH ₂ - (ring)
1.25	m	-CH- (ring)

Note: Specific coupling constants are often not reported in general databases but can be determined from high-resolution spectra.

¹³C NMR Data

Chemical Shift (ppm)	Carbon Type
143.81	-CH= (vinyl group)
126.93	=CH- (cyclohexene ring)
126.13	=CH- (cyclohexene ring)
112.38	=CH ₂ (vinyl group)
37.68	-CH- (ring)
31.12	-CH ₂ - (ring)
28.51	-CH ₂ - (ring)
24.94	-CH ₂ - (ring)

Source: PubChem CID 7499, SpectraBase.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation. The data below corresponds to a liquid film sample.[3]

Wavenumber (cm ⁻¹)	Bond	Functional Group
~3080	C-H stretch	Vinyl (=C-H)
~3020	C-H stretch	Cyclohexene (=C-H)
~2920	C-H stretch	Alkane (-C-H)
~1645	C=C stretch	Alkene
~990, 910	C-H bend	Vinyl (=C-H out-of-plane)

Source: NIST Chemistry WebBook, Coblenz Society.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data below is for electron ionization (EI) mass spectrometry.

m/z (Mass-to-Charge Ratio)	Interpretation
108	Molecular Ion (M ⁺)
93	[M - CH ₃] ⁺
79	[C ₆ H ₇] ⁺ (Loss of C ₂ H ₅)
54	[C ₄ H ₆] ⁺ (Retro-Diels-Alder)

Source: NIST Mass Spectrometry Data Center.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a liquid sample like **4-vinylcyclohexene**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **4-vinylcyclohexene** for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3), inside a clean vial.[5]
- Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[5] Ensure no solid particles are present; if necessary, filter the solution through a small cotton plug in a pipette.[6]
- Instrument Setup: Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.[5] Insert the sample into the NMR spectrometer.
- Data Acquisition:
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[5]
 - Shimming: The magnetic field homogeneity is optimized to improve signal resolution.[5]
 - Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ^1H or ^{13}C).[5]
 - Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time) and acquire the data. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to singlets.[7]

IR Spectroscopy (FTIR-ATR) Protocol

- Instrument Preparation: Clean the surface of the Attenuated Total Reflectance (ATR) crystal (commonly diamond) with a suitable solvent like isopropanol and wipe it dry with a lint-free tissue.[8]
- Background Scan: Lower the sampling tip onto the clean, empty crystal and perform a background scan to record the spectrum of the ambient environment (e.g., air, CO_2), which will be subtracted from the sample spectrum.[8]
- Sample Application: Raise the tip and place a single drop of liquid **4-vinylcyclohexene** onto the center of the ATR crystal.[8]

- Sample Scan: Lower the tip to make firm contact with the liquid sample.
- Data Collection: Initiate the sample scan. The instrument will collect the interferogram and the computer will perform a Fourier transform to generate the final infrared spectrum.[9]
- Cleaning: After the measurement, clean the ATR crystal and tip thoroughly with a solvent and tissue to prevent cross-contamination.[8]

Mass Spectrometry (GC-MS) Protocol

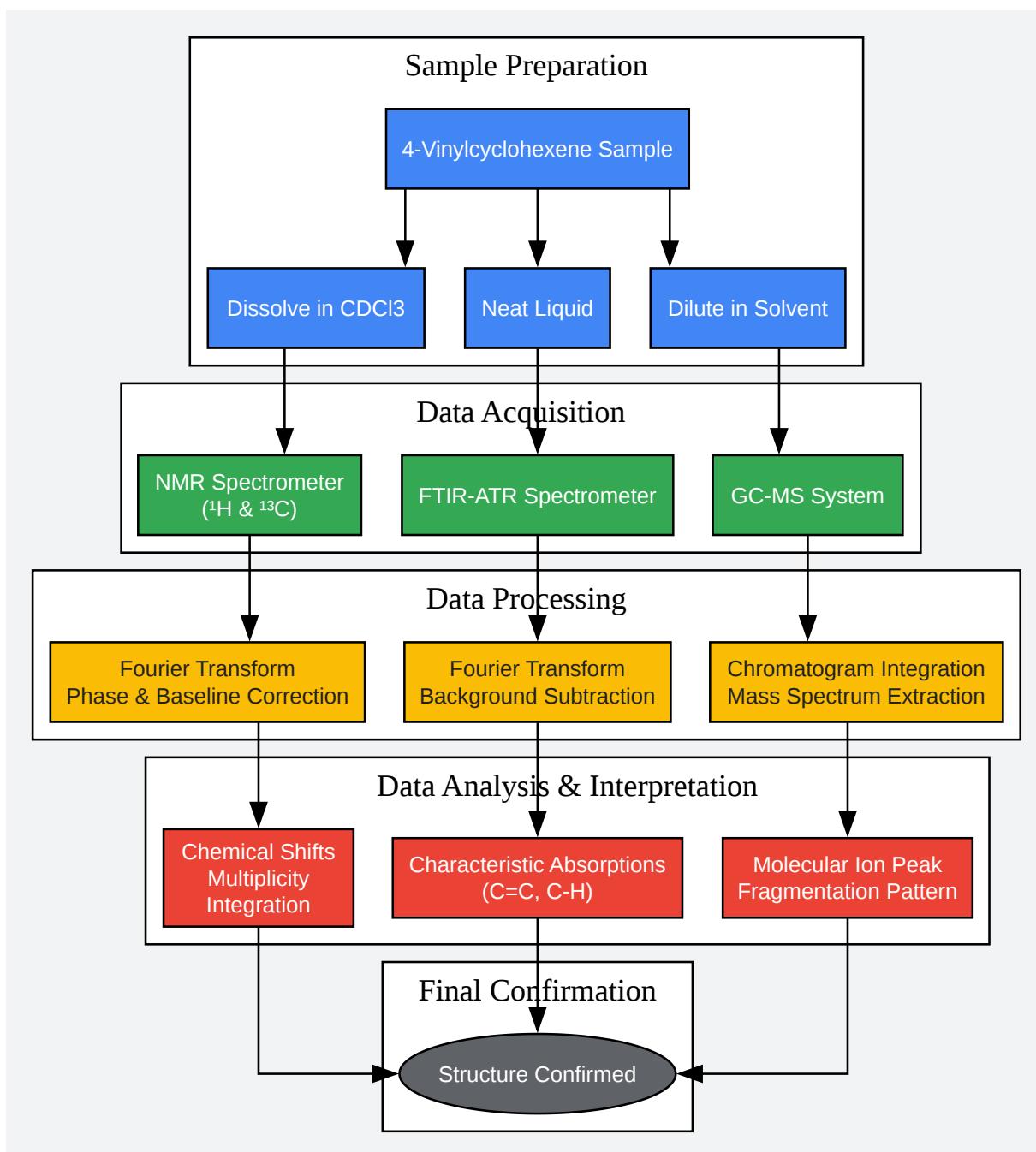
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquids like **4-vinylcyclohexene**.

- Sample Preparation: Prepare a dilute solution of **4-vinylcyclohexene** (e.g., ~10-100 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as hexane or ethyl acetate.[10] Transfer the solution to a 2 mL autosampler vial.[10]
- GC-MS Instrument Setup:
 - Set the GC oven temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
 - Set the injector temperature and the transfer line temperature to ensure the sample is vaporized and transferred to the mass spectrometer without condensation.
 - Configure the mass spectrometer to operate in Electron Ionization (EI) mode, typically at 70 eV.[11] Set the mass range to be scanned (e.g., m/z 40-400).
- Injection and Analysis: An autosampler injects a small volume (e.g., 1 μL) of the prepared sample into the hot GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where it is separated from any impurities.
- Mass Analysis: As **4-vinylcyclohexene** elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio by the mass analyzer and detected.[12]

- Data Processing: The resulting data is processed by software to produce a mass spectrum corresponding to the GC peak of **4-vinylcyclohexene**.

Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical sample like **4-vinylcyclohexene**.



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Caption: Workflow for spectroscopic identification of **4-vinylcyclohexene**.

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